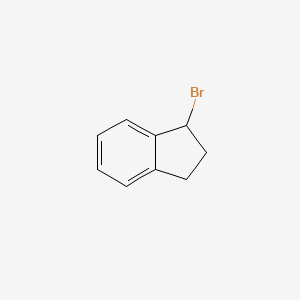

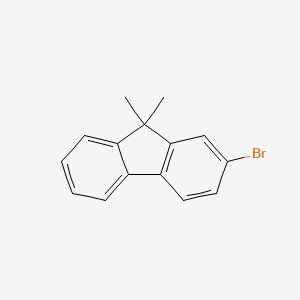

1-bromo-2,3-dihydro-1H-indène

Vue d'ensemble

Description

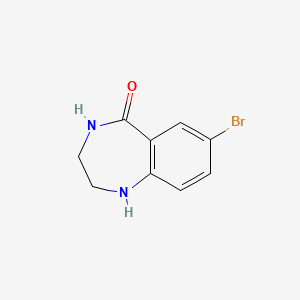

1-Bromo-2,3-dihydro-1H-indene is a chemical compound that is part of the indene family, which are hydrocarbon structures with a bicyclic arrangement consisting of a benzene ring fused to a cyclopentene. The bromo- substituent on the indene core indicates the presence of a bromine atom, which can significantly alter the chemical reactivity and physical properties of the molecule. This compound is of interest in organic chemistry due to its potential as a building block for more complex molecules.

Synthesis Analysis

The synthesis of brominated indene derivatives has been explored in various studies. For instance, 2-bromo-1-aryl substituted indenes can be synthesized from gem-dibromocyclopropanes through a domino reaction sequence involving silver(I) promoted ionization and electrocyclic ring-opening, followed by a ring-closing reaction . Additionally, the acid-induced intramolecular cyclization of 3-aryl-2,3-dibromoallylalcohols has been shown to afford 2,3-dibromo-1H-indene derivatives, which can serve as versatile synthetic building blocks . These methods demonstrate the potential for creating a variety of indene and indacene derivatives with attractive photophysical properties.

Molecular Structure Analysis

The molecular structure of brominated indene derivatives can be complex and varies depending on the substitution pattern. For example, the crystal structure of a brominated biindene derivative was analyzed, revealing a defective tightness in molecular arrangement compared to its precursor . This indicates that the introduction of bromine atoms can significantly affect the molecular geometry and packing of these compounds.

Chemical Reactions Analysis

Brominated indenes are reactive intermediates that can undergo further chemical transformations. The presence of a bromine atom makes them suitable for cross-coupling reactions, such as the Suzuki–Miyaura protocol . These reactions can be used to introduce various functional groups into the indene scaffold, thereby expanding the utility of these compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indenes are influenced by the presence of bromine atoms. For instance, the UV-Vis absorption spectra, photochromic, and photomagnetic properties of brominated biindene derivatives were investigated, showing that the substitution of hydrogen atoms by bromines can considerably affect these properties . This suggests that brominated indenes could have potential applications in materials science, particularly in the development of photoresponsive materials.

Applications De Recherche Scientifique

Agonistes du récepteur α de l'acide rétinoïque

Les dérivés de l'indène, y compris le 1-bromoindane, ont été utilisés dans la conception et la synthèse d'agonistes du récepteur α de l'acide rétinoïque (RARα) . Ces composés ont montré une activité de liaison modérée au RARα et une activité antiproliférative puissante . Cela les rend précieux dans le domaine de la chimioprévention du cancer, où ils peuvent être utilisés pour contrôler la différenciation cellulaire et l'apoptose .

Produits pharmaceutiques

Le 1-bromoindane est utilisé dans l'industrie pharmaceutique en raison de ses propriétés uniques. Il peut être utilisé dans la synthèse de divers médicaments, contribuant à leur stabilité et à leur efficacité.

Synthèse organique

Ce composé est également utilisé en synthèse organique. Sa structure unique en fait un composant précieux dans la création de composés organiques complexes.

Science des matériaux

En science des matériaux, le 1-bromoindane peut être utilisé en raison de ses propriétés uniques. Il peut contribuer au développement de nouveaux matériaux aux caractéristiques améliorées.

Composés biologiquement actifs

Les 2-bromo-2,3-dihydro-1H-indèn-1-ols trans et cis, qui peuvent être synthétisés à partir du 1-bromoindane, sont des intermédiaires importants dans la synthèse de composés biologiquement actifs . Ils ont été utilisés dans des études enzymatiques de leur configuration .

Amélioration de la stabilité

Le 1-bromoindane peut être utilisé pour améliorer la stabilité de certains composés . Par exemple, il a été utilisé pour développer des dérivés de l'acide tout-trans-rétinoïque (ATRA), un médicament utilisé pour traiter la leucémie aiguë promyélocytaire (APL), afin d'améliorer sa stabilité .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

1-Bromoindan, also known as 1-bromo-2,3-dihydro-1H-indene, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that 1-Bromoindan may also interact with various targets.

Mode of Action

Indole derivatives, to which 1-bromoindan belongs, are known to interact with their targets and induce a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 1-Bromoindan may influence multiple biochemical pathways.

Pharmacokinetics

The compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that it may have specific storage requirements for maintaining its stability and bioavailability.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that 1-Bromoindan may have diverse effects at the molecular and cellular levels.

Action Environment

The compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that certain environmental conditions may be necessary for maintaining its stability and efficacy.

Propriétés

IUPAC Name |

1-bromo-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMGTUJYIOYCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450054 | |

| Record name | 1-Bromoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24373-98-6 | |

| Record name | 1-Bromoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,3-dihydro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)

![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)